molecular formula C10H18N4O4S B3808895 (1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid

(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid

Cat. No.: B3808895
M. Wt: 290.34 g/mol
InChI Key: RTWXMWKRHSTYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid is a compound that combines a pyrimidine ring with a piperidine ring, linked through a methanamine group. This compound is often used as a versatile small molecule scaffold in various research and industrial applications . The sulfuric acid component is typically used to form a salt, enhancing the compound’s stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pyrimidin-2-ylpiperidin-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. For instance, using trimethylamine as a catalyst or employing magnesium oxide nanoparticles can facilitate the reaction . The reaction typically involves heating the reactants in a suitable solvent, such as toluene, and may require additional reagents like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing costs and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine is widely used in scientific research due to its versatile structure. Some of its applications include:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1-Pyrimidin-2-ylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of receptor tyrosine kinases, affecting cell signaling and growth .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.H2O4S/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10;1-5(2,3)4/h2,4-5,9H,1,3,6-8,11H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXMWKRHSTYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid
Reactant of Route 2
Reactant of Route 2
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid
Reactant of Route 3
Reactant of Route 3
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid
Reactant of Route 4
Reactant of Route 4
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid
Reactant of Route 5
Reactant of Route 5
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid
Reactant of Route 6
Reactant of Route 6
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.